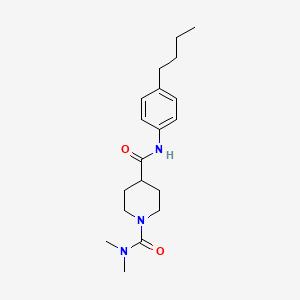

N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management in various medical procedures. It belongs to the class of amide-type local anesthetics and is widely used due to its high potency and long-lasting effect.

Wirkmechanismus

Bupivacaine works by blocking the sodium channels in nerve fibers, preventing the transmission of pain signals to the brain. It has a high affinity for the inactivated state of sodium channels, which allows it to produce a long-lasting effect. Bupivacaine also affects the potassium channels, leading to membrane hyperpolarization and decreased excitability of nerve fibers.

Biochemical and Physiological Effects:

Bupivacaine has both local and systemic effects. Locally, it produces a reversible loss of sensation and motor function in the area of administration. Systemically, it can cause cardiovascular and central nervous system effects. Bupivacaine can cause hypotension, bradycardia, and cardiac arrest if administered intravenously or in high doses. It can also cause central nervous system toxicity, leading to seizures, respiratory depression, and coma.

Vorteile Und Einschränkungen Für Laborexperimente

Bupivacaine has several advantages for lab experiments, such as its high potency, long-lasting effect, and reversible action. It is also widely available and relatively inexpensive. However, it has some limitations, such as its potential for systemic toxicity and the need for careful dosing and administration. Bupivacaine may also interfere with some experimental outcomes, such as muscle function and nerve conduction.

Zukünftige Richtungen

There are several future directions for Bupivacaine research, such as investigating its pharmacokinetics and pharmacodynamics in different patient populations, developing new formulations for targeted delivery, and exploring its potential for non-analgesic effects, such as anti-inflammatory and anti-tumor activity. Bupivacaine may also be used in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.

Conclusion:

Bupivacaine is a potent local anesthetic drug with a long history of use in pain management. It has several advantages and limitations for scientific research, and its mechanism of action and physiological effects have been extensively studied. Bupivacaine has a promising future in various fields of research, and its potential for new applications and combinations warrants further investigation.

Synthesemethoden

Bupivacaine is synthesized by reacting 4-butylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, followed by acidification and recrystallization. The synthesis of Bupivacaine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.

Wissenschaftliche Forschungsanwendungen

Bupivacaine is widely used in scientific research for its potent analgesic effects. It is commonly used in animal models to study pain pathways and pain management strategies. Bupivacaine is also used in clinical research to investigate its efficacy and safety in various medical procedures, such as epidural anesthesia, peripheral nerve block, and local infiltration anesthesia.

Eigenschaften

IUPAC Name |

4-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-4-5-6-15-7-9-17(10-8-15)20-18(23)16-11-13-22(14-12-16)19(24)21(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSPWCLIQGAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)propan-1-ol](/img/structure/B5465194.png)

![3-(1-methyl-1H-imidazol-2-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine](/img/structure/B5465196.png)

![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5465198.png)

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5465212.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465219.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5465223.png)

![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5465234.png)

![4-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5465250.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]alanine hydrochloride](/img/structure/B5465254.png)

![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5465257.png)

![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5465281.png)